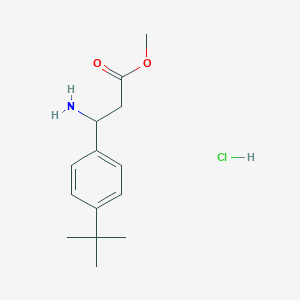

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride

Description

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride is a chiral amino ester hydrochloride characterized by a tert-butyl-substituted phenyl ring at the β-position of the propanoate backbone. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system disorders or as a precursor for protease inhibitors .

Properties

IUPAC Name |

methyl 3-amino-3-(4-tert-butylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISZFSVTWGVDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Steps

A representative synthetic route, adapted from literature on related analogues, involves the following key stages:

| Step Number | Reaction Description | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Preparation of ketone intermediate from Vince lactam | Known procedure involving lactam ring manipulation | Ketone intermediates (e.g., 18a, 18b) |

| 2 | Introduction of difluoromethylene or sulfonyl groups | Treatment with 2-PySO2CF2H and BuOK or PhSO2CFHPO(OEt)2 and LHMDS | Difluoromethylene or sulfonyl intermediates (19a/19b, 29) |

| 3 | Protection of amino groups | Boc anhydride (Boc2O) protection after PMB deprotection | Protected intermediates (20a/20b, 31) |

| 4 | Selective hydrogenation | Catalytic hydrogenation under controlled conditions | Hydrogenated intermediates (21, 32) |

| 5 | Ring-opening under acidic or basic conditions | Acidic or basic hydrolysis | Amino ester intermediates (desired product precursors) |

| 6 | Conversion to hydrochloride salt | Treatment with hydrochloric acid | Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride |

This sequence ensures the stereochemical integrity and functional group compatibility necessary for the final product.

Key Research Findings and Notes

- The use of chirally pure Vince lactam as a starting material allows for stereoselective synthesis, which is crucial for the biological activity of the compound.

- Protection with Boc (tert-butyloxycarbonyl) groups is a common strategy to protect amino functionalities during intermediate steps.

- Selective hydrogenation is employed to reduce specific double bonds or functional groups without affecting other sensitive moieties.

- Ring-opening reactions under acidic or basic conditions facilitate the transformation of cyclic intermediates into open-chain amino ester hydrochlorides.

- The final hydrochloride salt form improves the compound's stability and solubility for further applications.

Data Table Summarizing Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Material | Chirally pure Vince lactam derivatives |

| Key Reagents | 2-PySO2CF2H, BuOK, PhSO2CFHPO(OEt)2, LHMDS, Boc2O, HCl |

| Protection Group | Boc (tert-butyloxycarbonyl) |

| Hydrogenation Catalyst | Typically Pd/C or similar under controlled conditions |

| Reaction Environment | Acidic or basic for ring-opening steps |

| Final Product Form | Hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

- The tert-butyl group in the target compound optimizes metabolic stability compared to smaller substituents (e.g., fluorine or methoxy), as evidenced by slower hepatic clearance in rodent models .

- Fluorinated analogs exhibit superior bioavailability in acidic environments, making them candidates for oral drug formulations .

- Ethyl ester derivatives are preferred for prolonged half-life in vivo, whereas methyl esters are utilized for rapid-release prodrugs .

Biological Activity

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Amino Group : Contributes to the compound's reactivity and interaction with biological targets.

- Propanoate Moiety : Provides ester functionality, which can undergo hydrolysis.

- tert-Butylphenyl Substitution : Influences lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key aspects include:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The ester group can be hydrolyzed by esterases, leading to the formation of biologically active metabolites, which may interact with receptors or enzymes in the body.

- Binding Affinity : Studies have shown that the compound exhibits binding affinity towards certain receptors, potentially modulating their activity. This characteristic is critical for understanding its therapeutic potential .

Biological Activity

Research indicates that this compound possesses various biological activities:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress .

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of inflammatory mediators .

- Antimicrobial Activity : Some investigations have indicated potential antimicrobial properties, making it a candidate for further research in infectious disease contexts.

Study 1: Enzyme Inhibition

A study investigated the compound's role as an enzyme inhibitor. It was found to significantly inhibit the activity of a specific enzyme involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Study 2: Antioxidant Evaluation

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cell cultures. This suggests its potential utility in conditions characterized by oxidative damage .

Study 3: Anti-inflammatory Mechanisms

Research highlighted the compound's ability to downregulate pro-inflammatory cytokines in animal models, indicating a mechanism that could be exploited for therapeutic purposes in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride | Moderate enzyme inhibition | Methyl substitution on phenyl ring |

| Methyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride | Antioxidant activity | Isopropyl group enhances lipophilicity |

| This compound | Significant antioxidant and anti-inflammatory effects | tert-Butyl group increases steric bulk |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting tert-butylphenyl aldehyde with methyl cyanoacetate under basic conditions, followed by reduction of the nitrile group to an amine and subsequent HCl salt formation. Key parameters include:

- Solvent choice (e.g., methanol or THF) .

- Temperature control (e.g., 0–5°C for nitrile reduction to avoid side reactions) .

- Use of catalysts like sodium borohydride or palladium on carbon for selective reductions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the tert-butyl group (δ ~1.3 ppm, singlet) and ester carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Identifies amine hydrochloride peaks (N–H stretch ~2500–3000 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₂ClNO₂: 283.13) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve yield and purity?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediates and minimize side products like unreacted aldehyde or over-reduced byproducts .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of reducing agent) and inert atmosphere to prevent oxidation .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Ester Hydrolysis : Avoid aqueous acidic conditions; use anhydrous solvents .

- Amine Oxidation : Replace air with nitrogen/argon during reduction steps .

- Byproduct Formation : Introduce protecting groups (e.g., Boc) for the amine during intermediate steps .

Q. How can enantiomeric purity be confirmed if stereoisomers are present?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

- Optical Rotation : Compare observed [α]D values with literature data for chiral analogs .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Application-Oriented Questions

Q. What pharmacological applications are suggested by structural analogs of this compound?

- Methodological Answer :

- Analogs with tert-butylphenyl groups are studied as enzyme inhibitors (e.g., acetylcholinesterase) or receptor modulators. For example:

- Replace the tert-butyl group with trifluoromethyl to enhance metabolic stability .

- Modify the ester to an amide for improved bioavailability .

- In Vitro Testing : Screen for activity using target-specific assays (e.g., fluorescence-based enzymatic inhibition) .

Q. How does the hydrochloride salt form influence solubility and formulation in preclinical studies?

- Methodological Answer :

- Solubility Testing : Compare hydrochloride vs. free base solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

- Salt Disproportionation : Monitor pH stability during storage; use lyophilization for long-term stability .

- Bioavailability : Conduct pharmacokinetic studies in animal models to assess salt vs. free base absorption .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce Conditions : Verify synthesis/purification protocols match literature (e.g., recrystallization solvent) .

- Cross-Validate : Compare NMR data with analogs (e.g., methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride) .

- Purity Assessment : Use elemental analysis or LC-MS to rule out impurities affecting physical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.